molecular formula C21H21O10+ B1196519 Pelargonidin 3-glucoside ion CAS No. 47684-27-5

Pelargonidin 3-glucoside ion

Cat. No.: B1196519
CAS No.: 47684-27-5
M. Wt: 433.4 g/mol
InChI Key: ABVCUBUIXWJYSE-GQUPQBGVSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pelargonidin 3-glucoside ion can be synthesized through enzymatic reactions where pelargonidin is glycosylated using glucose. The reaction typically involves the use of glycosyltransferase enzymes that facilitate the attachment of glucose to the pelargonidin molecule .

Industrial Production Methods: Industrial production of pelargonidin 3-glucoside often involves extraction from natural sources such as strawberries. The process includes freeze-drying the strawberries, followed by alcohol extraction, concentration, and purification using high-speed counter-current chromatography. This method can yield high-purity pelargonidin 3-glucoside .

Chemical Reactions Analysis

Types of Reactions: Pelargonidin 3-glucoside ion undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Pelargonidin 3-glucoside ion is compared with other anthocyanins such as cyanidin, delphinidin, and malvidin:

This compound is unique due to its specific glycosylation, which influences its solubility, stability, and bioavailability .

Properties

CAS No.

47684-27-5

Molecular Formula

C21H21O10+

Molecular Weight

433.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17-,18+,19-,21-/m1/s1

InChI Key

ABVCUBUIXWJYSE-GQUPQBGVSA-O

SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Synonyms

callistephin
pelargonidin 3-glucoside
pelargonidin-3-glucopyranoside
pelargonidin-3-glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pelargonidin 3-glucoside ion
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Pelargonidin 3-glucoside ion
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Pelargonidin 3-glucoside ion
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Pelargonidin 3-glucoside ion
Reactant of Route 5
Pelargonidin 3-glucoside ion
Reactant of Route 6
Pelargonidin 3-glucoside ion

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